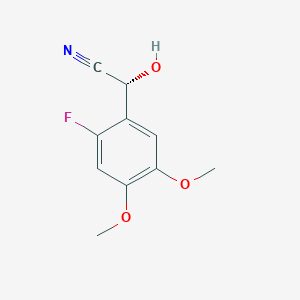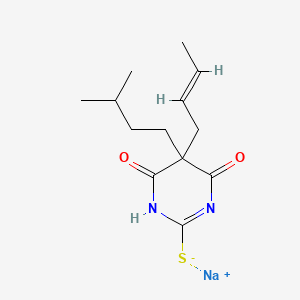
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is a synthetic compound that belongs to the class of thiobarbiturates Thiobarbiturates are known for their diverse applications in medicinal chemistry, particularly as anesthetics and anticonvulsants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with 2-butenyl bromide and isopentyl bromide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiobarbiturates depending on the nucleophile used.
科学的研究の応用
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiobarbiturates and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anesthetic properties. The thiocarbonyl group plays a crucial role in binding to the receptor sites, modulating their activity.
類似化合物との比較
Similar Compounds
Thiopental: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital: A barbiturate with sedative and hypnotic effects.
Phenobarbital: Known for its anticonvulsant properties.
Uniqueness
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the 2-butenyl and isopentyl groups distinguishes it from other thiobarbiturates, potentially offering improved pharmacokinetic properties and reduced side effects.
特性
CAS番号 |
67050-03-7 |
|---|---|
分子式 |
C13H19N2NaO2S |
分子量 |
290.36 g/mol |
IUPAC名 |
sodium;5-[(E)-but-2-enyl]-5-(3-methylbutyl)-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S.Na/c1-4-5-7-13(8-6-9(2)3)10(16)14-12(18)15-11(13)17;/h4-5,9H,6-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b5-4+; |
InChIキー |
IGCDULKVVKRDQH-FXRZFVDSSA-M |
異性体SMILES |
C/C=C/CC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
正規SMILES |
CC=CCC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


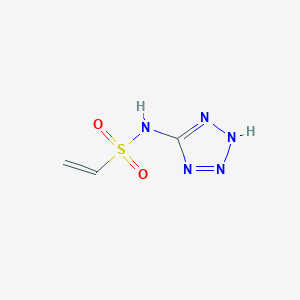
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)

![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
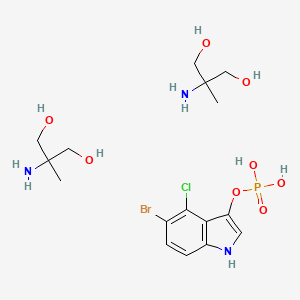
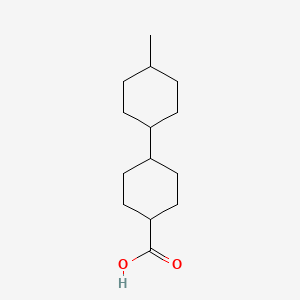
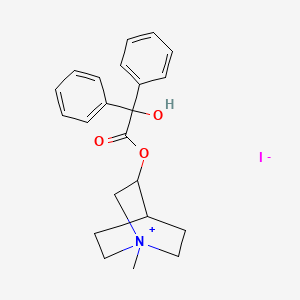
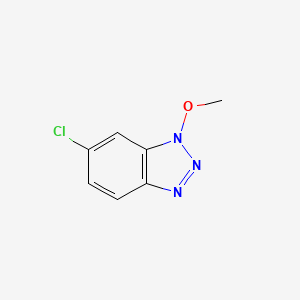
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
